tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate
Description
Structure and Key Features:
This compound consists of an azetidine (4-membered nitrogen heterocycle) substituted at the 1-position with pyrrolidin-3-yl and at the 3-position with a methyl group bearing a tert-butyl carbamate moiety. Its molecular formula is C₁₄H₂₇N₃O₂, with a molecular weight of 281.4 g/mol (calculated). The carbamate group acts as a protective moiety for amines, commonly used in medicinal chemistry to modulate solubility, stability, and bioavailability .
Properties
CAS No. |
883547-69-1 |
|---|---|
Molecular Formula |
C13H25N3O2 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
tert-butyl N-[(1-pyrrolidin-3-ylazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-6-10-8-16(9-10)11-4-5-14-7-11/h10-11,14H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
ZPQUPOUMBRSEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the reaction of azetidine and pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of tert-butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate exhibit promising anticancer properties.
Mechanism of Action :
The compound appears to induce apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Study :
In vitro assays demonstrated that this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin. The observed IC50 values suggest effective inhibition of cell proliferation at nanomolar concentrations.
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory potential.
Research Findings :
Studies have shown that it enhances the activity of immune cells, particularly mouse splenocytes, against tumor cells. This effect is believed to be mediated through the inhibition of the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer.
Case Study :
A PhD thesis investigated the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that this compound significantly restored immune function at specific concentrations.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal) | <100 | [Study on piperidine derivatives] |
| A549 (lung cancer) | <200 | [In vitro assays] |
Table 2: Immunomodulatory Effects
| Immune Response | Concentration (nM) | Effect |
|---|---|---|
| Splenocyte activity | 100 | Enhanced tumor cell lysis |
| PD-L1 inhibition | 50 | Restored immune function |
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Observations :
Ring Size and Flexibility: The substitution of pyrrolidin-3-yl (5-membered) vs. piperidin-3-yl (6-membered) alters conformational flexibility and binding pocket compatibility. Piperidine analogs (e.g., QP-1773 ) may exhibit enhanced solubility due to increased hydrophilicity.
Substituent Effects: Electron-Deficient Groups: Pyrimidin-4-yl substituents (e.g., 24c ) enhance H3 receptor binding affinity ([M+H]⁺ = 280) compared to bulkier benzhydryl groups (purity 63% ).
Synthetic Challenges :
Pharmacological and Physicochemical Comparisons
Physicochemical Properties :
- LogP : Pyrrolidin-3-yl analogs likely exhibit higher lipophilicity (LogP ~2.5) compared to pyrimidine derivatives (LogP ~1.8) due to aromatic heterocycles.
- Solubility : Carbamate protection improves aqueous solubility (e.g., 24c vs. unprotected amines).
Biological Activity
tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate (CAS No. 883547-69-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 255.36 g/mol. The compound features a tert-butyl group linked to a pyrrolidine and azetidine moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that various azetidine derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against a range of bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds often vary significantly based on structural modifications .
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 32 |
| Compound B | E. faecalis | >512 |
| Compound C | Pseudomonas aeruginosa | 64 |
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in models of cognitive deficits. In studies involving scopolamine-induced memory impairment, compounds structurally related to this compound demonstrated the ability to improve cognitive function significantly . These findings suggest that the compound may influence neurotransmitter systems or neuroinflammatory pathways.
Study on Cognitive Enhancement
In a recent study, researchers investigated the effects of various carbamate derivatives on cognitive function in animal models. The study found that certain derivatives, including those similar to this compound, improved performance in memory tasks compared to control groups .
Key Findings:
- Enhanced memory retention was observed in treated groups.
- Behavioral assays indicated reduced anxiety levels in subjects administered the compound.
Study on Antimicrobial Efficacy
Another significant study focused on evaluating the antimicrobial efficacy of azetidine derivatives against multi-drug resistant strains. The results highlighted that modifications in the azetidine structure could lead to increased potency against resistant bacterial strains .
Results Summary:
- Compounds with p-tolyl substitutions showed enhanced activity.
- Structural variations led to a 2–8-fold change in MIC values across different bacterial species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
